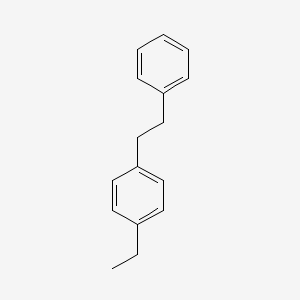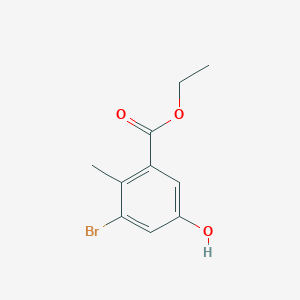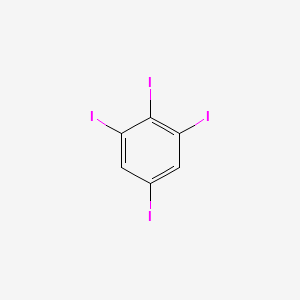
1,2,3,5-Tetraiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetraiodobenzene is an organic compound with the molecular formula C6H2I4. It is a tetraiodinated derivative of benzene, where four iodine atoms are substituted at the 1, 2, 3, and 5 positions on the benzene ring. This compound is known for its high molecular weight and significant iodine content, making it a valuable reagent in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraiodobenzene can be synthesized through multiple synthetic routes. One common method involves the iodination of benzene derivatives using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,5-Tetraiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
1,2,3,5-Tetraiodobenzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: The compound is utilized in radiolabeling studies due to its high iodine content, aiding in the tracking of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,5-tetraiodobenzene involves its ability to participate in various chemical reactions due to the presence of multiple iodine atoms. These iodine atoms can act as electrophilic centers, facilitating nucleophilic substitution reactions. Additionally, the compound’s high iodine content makes it suitable for radiolabeling, where it can be incorporated into biological molecules for imaging and diagnostic purposes .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetraiodobenzene: Another tetraiodinated benzene derivative with iodine atoms at different positions.
1,2,3,4-Tetraiodobenzene: A compound with iodine atoms at the 1, 2, 3, and 4 positions on the benzene ring.
Uniqueness: 1,2,3,5-Tetraiodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The arrangement of iodine atoms influences the compound’s electronic structure and steric effects, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
634-92-4 |
|---|---|
Formule moléculaire |
C6H2I4 |
Poids moléculaire |
581.70 g/mol |
Nom IUPAC |
1,2,3,5-tetraiodobenzene |
InChI |
InChI=1S/C6H2I4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Clé InChI |
PPWNVLCSCOYKMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
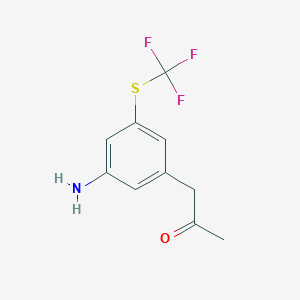
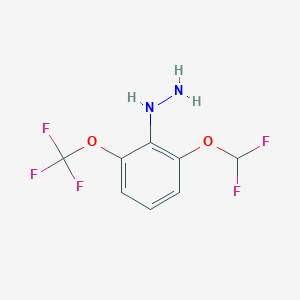
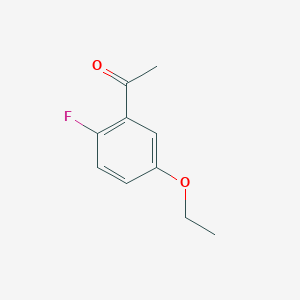
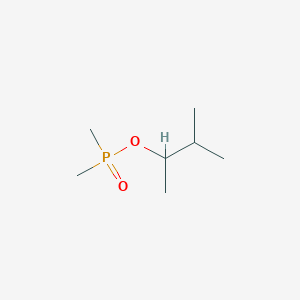
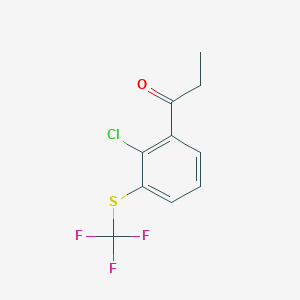

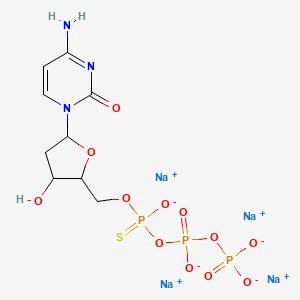
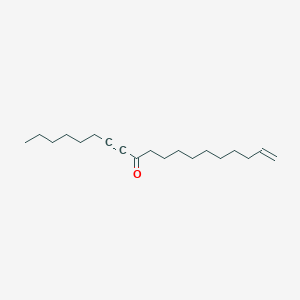
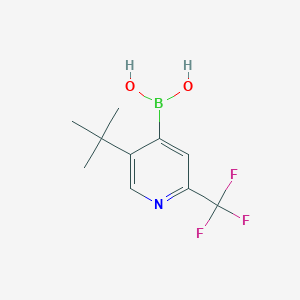
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
